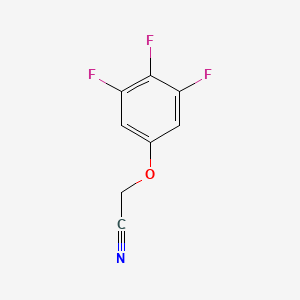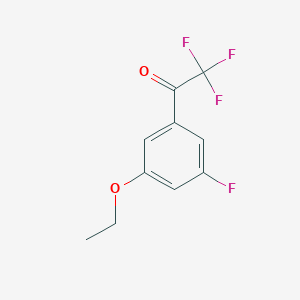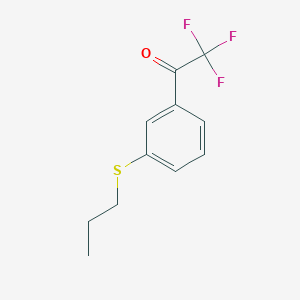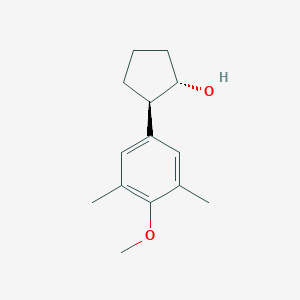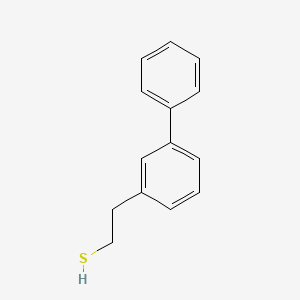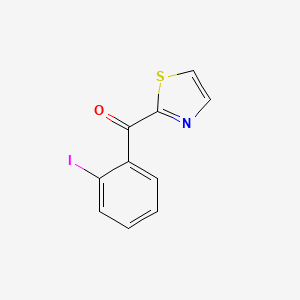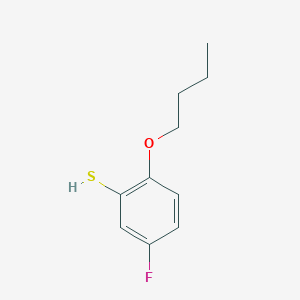![molecular formula C13H8Cl2F2S B7999345 1-Chloro-2-fluoro-5-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999345.png)
1-Chloro-2-fluoro-5-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-fluoro-5-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a sulfanylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-fluoro-5-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Halogenation Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-fluoro-5-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide, are used in oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride, are used in reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
1-Chloro-2-fluoro-5-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-fluoro-5-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through various pathways. The presence of chlorine and fluorine atoms enhances its reactivity and allows it to participate in a wide range of chemical reactions. The sulfanylmethyl group further contributes to its unique chemical behavior .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-Chloro-2-fluoro-5-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both chlorine and fluorine atoms, along with a sulfanylmethyl group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
1-chloro-3-[(3-chloro-4-fluorophenyl)methylsulfanyl]-5-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F2S/c14-9-4-10(16)6-11(5-9)18-7-8-1-2-13(17)12(15)3-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVTUTVLAFAAFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=CC(=CC(=C2)F)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
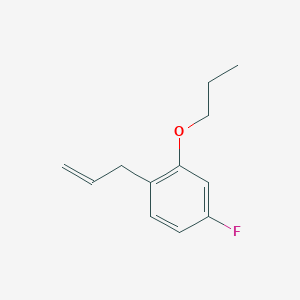
![2-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile](/img/structure/B7999270.png)
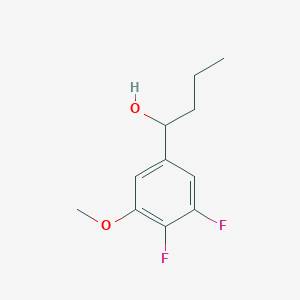
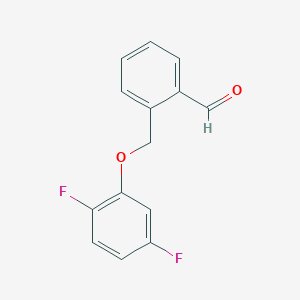
![2-[2-(4-Bromo-3-fluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7999290.png)
![3-[2-(1,3-Dioxanyl)]-1-(4-methoxyphenyl)-1-propanol](/img/structure/B7999293.png)
